

ZYF0033: A Comparative Guide to a Novel HPK1 Inhibitor in Immuno-Oncology

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Compound of Interest

Compound Name: ZYF0033

Cat. No.: B10861361

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **ZYF0033**, a novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, with other immunomodulatory agents. The objective is to present a clear, data-driven analysis of its performance, supported by experimental evidence, to aid in research and development decisions.

Introduction to ZYF0033 and HPK1 Inhibition

ZYF0033 is an orally active small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell and B-cell activation. By inhibiting HPK1, **ZYF0033** aims to enhance the body's natural anti-tumor immune response. HPK1 inhibition prevents the phosphorylation of SLP-76, a critical signaling molecule, leading to sustained T-cell receptor (TCR) signaling and augmented T-cell effector functions. This mechanism of action positions **ZYF0033** as a promising candidate in cancer immunotherapy, both as a monotherapy and in combination with other treatments.

Comparative Efficacy of ZYF0033 and Other Immunomodulatory Agents

To provide a clear comparison, this section summarizes the available preclinical and early clinical data for **ZYF0033** and other immunomodulatory agents, including other HPK1 inhibitors, immune checkpoint inhibitors (anti-PD-1), and CAR-T cell therapy. The data is primarily

focused on the widely used 4T1 syngeneic mouse model of breast cancer, allowing for a standardized, albeit cross-study, comparison.

Table 1: In Vitro Potency of HPK1 Inhibitors

Compound	Target	IC50 / Ki	Cellular Activity (Assay)
ZYF0033	HPK1	IC50 < 10 nM	Reduces phosphorylation of SLP76 (Ser376)[1]
Hpk1-IN-33	HPK1	Ki = 1.7 nM	Enhances IL-2 production in Jurkat T-cells (EC50 = 286 nM)
NDI-101150	HPK1	IC50 = 0.7 nM	Enhances T-cell activation and cytokine production[2]
BGB-15025	HPK1	Potent and selective inhibitor	Enhances T-cell activation in preclinical studies
CFI-402411	HPK1	IC50 = 4.0 ± 1.3 nM	Alleviates inhibition of T-cell receptors

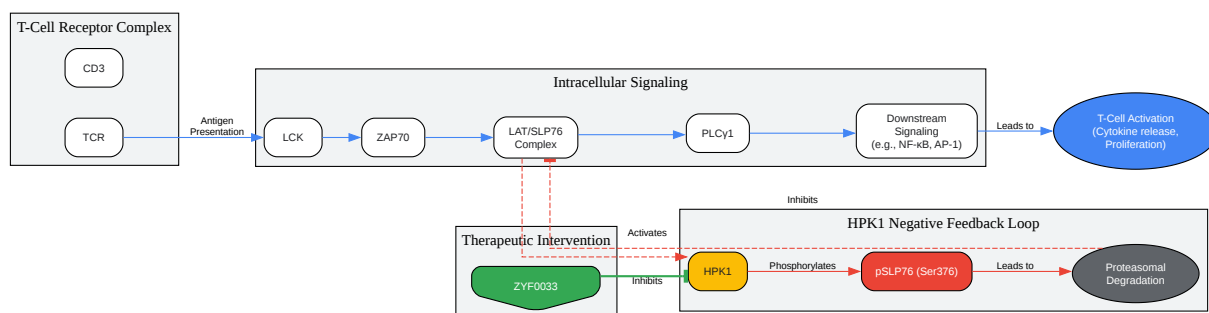
Table 2: In Vivo Anti-Tumor Efficacy in the 4T1 Mouse Model

Agent	Class	Dosing Regimen (if available)	Key Efficacy Readouts
ZYF0033	HPK1 Inhibitor	Oral administration	Inhibits tumor growth; Increases intratumoral infiltration of DCs, NK cells, and CD107a+CD8+ T cells[1]
Anti-PD-1 Antibody	Checkpoint Inhibitor	100 µ g/mouse , i.p., on days 8, 11, 14	Weak to moderate tumor growth inhibition as monotherapy. Combination with anti-CTLA-4 shows enhanced efficacy[3] [4].
Anti-HER2 CAR-T Cells	Cell Therapy	Not specified	Inhibited tumor growth in a HER2-expressing 4T1 model. Efficacy enhanced with anti-PD1 antibody.
NDI-101150	HPK1 Inhibitor	75 mg/kg p.o.	Showed significant tumor growth inhibition in multiple syngeneic models.

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling and how inhibitors like **ZYF0033** can reverse this suppression.

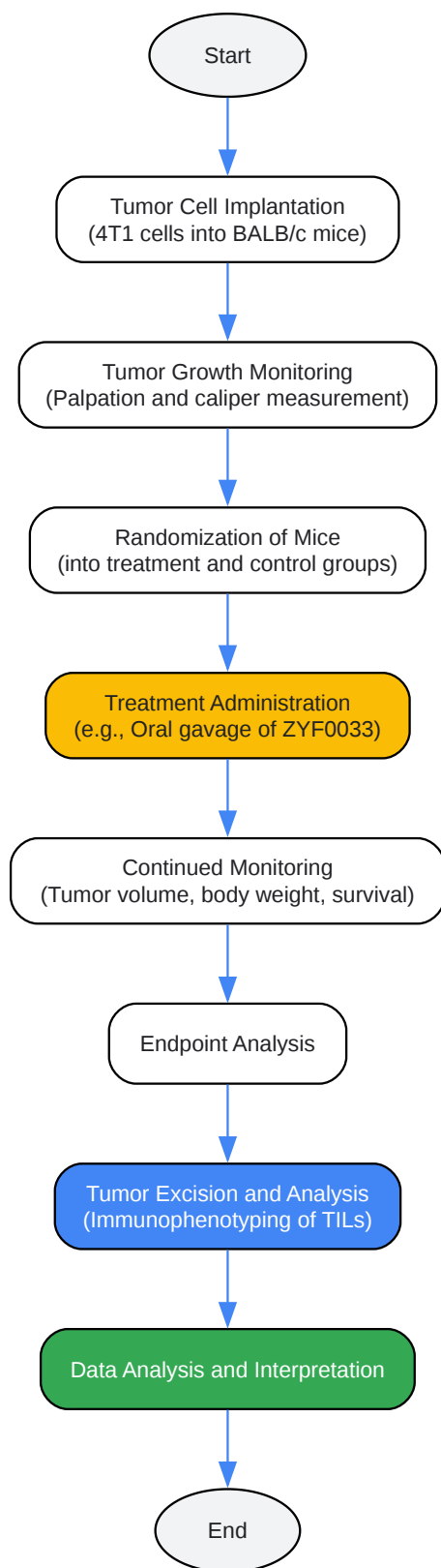


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HPK1 signaling pathway in T-cell activation.

Experimental Workflow: In Vivo 4T1 Syngeneic Mouse Model

This diagram outlines a typical workflow for evaluating the in vivo efficacy of an immunomodulatory agent in the 4T1 mouse model.



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